molecular formula C24H55N3Si B13433985 n-Octadecyltris(dimethylamino)silane

n-Octadecyltris(dimethylamino)silane

Cat. No.: B13433985
M. Wt: 413.8 g/mol
InChI Key: PZVDSEMMSUQGSR-UHFFFAOYSA-N
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Description

Overview of Organosilane Compounds and their Versatility in Chemical Science

Organosilane compounds are a broad class of silicon-containing molecules that feature at least one carbon-silicon bond. This fundamental structure provides them with a dual nature: an inorganic silicon-based component that can react with and bond to inorganic surfaces, and an organic component that can be tailored to impart specific functionalities. This versatility is the cornerstone of their widespread use in chemical science.

The applications of organosilanes are extensive and diverse, ranging from their use as coupling agents to enhance adhesion between dissimilar materials, such as glass fibers and polymer matrices in composites, to their role in creating protective coatings with enhanced durability and chemical resistance. They are also integral to the fabrication of advanced materials, including specialized polymers and as precursors for the deposition of silicon-containing thin films.

Significance of Aminosilanes as Multifunctional Precursors and Surface Modifiers

Within the organosilane family, aminosilanes are distinguished by the presence of one or more amino groups. This functional group imparts a unique set of properties that make them highly effective as both chemical precursors and surface modifiers. The amino group can act as a catalyst for the hydrolysis and condensation reactions of the silane (B1218182) with surface hydroxyl groups, leading to the formation of stable siloxane bonds.

Aminosilanes are widely employed to introduce reactive amine functionalities onto surfaces, which can then be used for the subsequent attachment of other molecules, such as biomolecules in biosensors or dyes in specialized coatings. The basic nature of the amino group also influences the surface charge, which is a critical parameter in applications like controlling cell adhesion or in chromatographic separations. Furthermore, the hydrolytic stability of the resulting silane layer is a key consideration, with research indicating that the structure of the aminosilane (B1250345), including the length of the alkyl linker, can influence the longevity of the surface modification in aqueous environments. nih.gov

Specific Contextualization of n-Octadecyltris(dimethylamino)silane within Functional Silane Architectures

This compound, with the chemical formula C26H59N3Si, is a prime example of a highly specialized functional silane. Its architecture is characterized by two key features: a long, eighteen-carbon alkyl chain (n-octadecyl group) and three reactive dimethylamino groups attached to the silicon atom.

The long n-octadecyl chain is responsible for imparting a high degree of hydrophobicity to modified surfaces. This is a desirable property in a wide range of applications, from creating water-repellent coatings to reducing the surface energy of microelectromechanical systems (MEMS) to prevent stiction. The three dimethylamino groups provide multiple reaction sites for covalent bonding to hydroxyl-terminated surfaces, such as silicon wafers with a native oxide layer, glass, and other metal oxides. This trifunctional nature allows for the formation of a cross-linked, polymeric siloxane network on the surface, which contributes to the formation of a dense and stable self-assembled monolayer (SAM).

The use of dimethylamino as the leaving group during the silanization reaction is also significant. Compared to more common chlorosilanes, the reaction of aminosilanes with surface hydroxyls produces a less corrosive byproduct (dimethylamine), which can be an advantage in certain sensitive applications.

Detailed Research Findings on this compound

While comprehensive research dedicated solely to this compound is not as extensive as for some other common silanes, its properties and behavior can be well understood through a combination of available data and comparison with closely related long-chain alkylsilanes and other aminosilanes.

The primary application of this compound is in the formation of self-assembled monolayers (SAMs). These are highly ordered, single-molecule-thick layers that spontaneously form on a substrate. The formation of a high-quality SAM is crucial for achieving uniform and predictable surface properties.

The table below summarizes some of the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C26H59N3Si
Molecular Weight 442.85 g/mol
CAS Number 1810045-96-5
Appearance Colorless to pale yellow liquid
Boiling Point Not precisely determined, estimated to be high
Density Not precisely determined

The formation of SAMs from this compound on a hydroxylated surface proceeds through a well-understood mechanism. The dimethylamino groups react with surface silanol (B1196071) (Si-OH) groups, leading to the formation of covalent Si-O-Si bonds and the release of dimethylamine (B145610). The trifunctional nature of the silane allows for cross-linking between adjacent molecules, resulting in a stable and robust monolayer.

The quality of the resulting SAM is highly dependent on the reaction conditions, including the cleanliness of the substrate, the concentration of the silane, the reaction time, and the presence of trace amounts of water. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are commonly used to characterize the resulting monolayers. XPS can confirm the chemical composition of the surface and the formation of the siloxane network, while AFM provides information about the surface morphology and roughness of the film.

The long n-octadecyl chains of a well-formed SAM will be densely packed and oriented nearly perpendicular to the surface, presenting a uniform, low-energy, and hydrophobic interface. This is reflected in a high water contact angle, typically exceeding 100 degrees on a smooth surface.

The table below presents typical contact angle measurements for surfaces modified with long-chain alkylsilanes, which are indicative of the performance expected from this compound.

SubstrateModifying AgentWater Contact Angle (°)
Silicon Wafer (with native oxide)n-Octadecylsilane> 100
Glassn-Octadecylsilane> 100

The thermal stability of the resulting SAM is another critical factor for many applications. Studies on similar long-chain alkylsilane monolayers have shown that they are generally stable to temperatures in the range of 150-200°C in air, with the degradation temperature being dependent on the specific substrate and the quality of the monolayer.

Properties

Molecular Formula

C24H55N3Si

Molecular Weight

413.8 g/mol

IUPAC Name

N-[bis(dimethylamino)-octadecylsilyl]-N-methylmethanamine

InChI

InChI=1S/C24H55N3Si/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25(2)3,26(4)5)27(6)7/h8-24H2,1-7H3

InChI Key

PZVDSEMMSUQGSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](N(C)C)(N(C)C)N(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Octadecyltris Dimethylamino Silane

General Principles of Organoaminosilane Synthesis

Organoaminosilanes are a class of compounds characterized by at least one silicon-nitrogen bond. Their synthesis is a well-established field, driven by their utility as precursors for silicon-containing materials, surface modifying agents, and reagents in organic synthesis.

The synthesis of silanes bearing both alkyl and amino functionalities typically involves a step-wise approach. A common strategy is the reaction of a halosilane with an amine. For instance, the reaction of a dichlorosilane (B8785471) with a primary or secondary amine can lead to the substitution of one or both chlorine atoms with amino groups. The remaining chlorine can then be substituted by an alkyl group using an organometallic reagent like a Grignard reagent or an organolithium compound.

Alternatively, an alkyl-functionalized halosilane can be used as a starting material, followed by reaction with an amine. The choice of route often depends on the desired substitution pattern and the reactivity of the precursors. For example, the synthesis of n-Octadecyldimethyl(dimethylamino)silane can be achieved by reacting octadecyldimethylchlorosilane with dimethylamine (B145610).

A summary of common synthetic precursors is presented in the table below.

Precursor TypeExampleReactantProduct Type
HalosilaneTrichlorosilane (B8805176)AmineAminosilane (B1250345)
AlkylhalosilaneOctadecyltrichlorosilaneAmineAlkylaminosilane
AminohalosilaneDichlorobis(dimethylamino)silaneOrganometallic ReagentAlkylaminosilane

Introducing multiple dimethylamino groups onto a single silicon atom requires careful control of reaction conditions to achieve the desired degree of substitution. The most common precursor for this purpose is a silicon tetrahalide, such as silicon tetrachloride (SiCl₄) or a trihalosilane like trichlorosilane (HSiCl₃).

The reaction with dimethylamine (HN(CH₃)₂) proceeds in a stepwise manner, replacing the halide atoms with dimethylamino groups. To drive the reaction to completion and obtain the tris-substituted product, an excess of dimethylamine is often used. The reaction also produces hydrochloride, which needs to be neutralized, often by the excess amine or by adding a tertiary amine base like triethylamine.

An alternative and widely used method involves the use of an organolithium reagent. For instance, reacting dimethylamine with n-butyllithium generates lithium dimethylamide (LiN(CH₃)₂), a more potent nucleophile. This reagent can then react with a chlorosilane to afford the corresponding aminosilane with high efficiency. This method is particularly useful for achieving exhaustive amination of the silicon center. Patents have described the synthesis of tris(dimethylamino)silane (B81438) by reacting trichlorosilane with dimethylamine in the presence of an organolithium compound. researchgate.net

Grafting long hydrocarbon chains, such as the n-octadecyl group, onto a silicon-nitrogen framework presents several challenges. One of the primary difficulties is the potential for steric hindrance. As the silicon center becomes more substituted with bulky dimethylamino groups, the approach of a long-chain nucleophile can be impeded.

Another challenge lies in the reactivity of the precursors. Long-chain organometallic reagents can sometimes be less stable or soluble than their shorter-chain counterparts. Furthermore, the presence of reactive Si-N bonds in the aminosilane precursor means that reaction conditions must be carefully chosen to avoid cleavage of these bonds.

Innovations to overcome these challenges include the use of highly reactive organometallic reagents and the optimization of reaction conditions such as solvent and temperature. Another significant advancement is the use of hydrosilylation. This method involves the addition of a Si-H bond across a carbon-carbon double bond, catalyzed by a transition metal complex, typically based on platinum. This approach allows for the formation of a stable silicon-carbon bond under relatively mild conditions and is highly efficient for attaching long alkyl chains to a silicon center.

Targeted Synthesis of n-Octadecyltris(dimethylamino)silane

The targeted synthesis of this compound can be approached through several pathways, leveraging the principles outlined above. The key is to efficiently form both the three Si-N bonds and the one Si-C bond.

A highly plausible and efficient route for the synthesis of this compound is the hydrosilylation of 1-octadecene (B91540) with tris(dimethylamino)silane (HSi(N(CH₃)₂)₃). This reaction is typically catalyzed by a platinum catalyst, such as Karstedt's catalyst. mdpi.com The reaction is generally regioselective, leading to the anti-Markovnikov addition of the silane (B1218182) to the alkene, resulting in the desired n-octadecyl group attached to the silicon atom. This pathway is attractive due to the commercial availability of both 1-octadecene and precursors for tris(dimethylamino)silane.

Proposed Hydrosilylation Pathway:

CH₃(CH₂)₁₅CH=CH₂ + HSi(N(CH₃)₂)₃ -- (Pt catalyst) --> CH₃(CH₂)₁₇Si(N(CH₃)₂)₃

An alternative pathway would involve a Grignard reaction. This would entail the synthesis of n-octadecylmagnesium bromide (CH₃(CH₂)₁₇MgBr) from 1-bromooctadecane. This Grignard reagent could then be reacted with a hypothetical chlorotris(dimethylamino)silane (ClSi(N(CH₃)₂)₃). However, the synthesis and stability of chlorotris(dimethylamino)silane could be challenging.

A third potential route starts with n-octadecyltrichlorosilane (CH₃(CH₂)₁₇SiCl₃). This precursor can be synthesized via hydrosilylation of 1-octadecene with trichlorosilane. The n-octadecyltrichlorosilane can then be reacted with an excess of dimethylamine to substitute the three chlorine atoms with dimethylamino groups.

Amination of n-Octadecyltrichlorosilane:

CH₃(CH₂)₁₇SiCl₃ + 6 HN(CH₃)₂ --> CH₃(CH₂)₁₇Si(N(CH₃)₂)₃ + 3 [H₂N(CH₃)₂]Cl

The choice of pathway would depend on factors such as precursor availability, cost, and desired purity of the final product. The hydrosilylation route is often favored for its high efficiency and clean reaction profile.

Achieving high purity is crucial for many applications of this compound, particularly in the electronics and surface science fields. Methodological advancements focus on both the synthesis and purification stages.

In the synthesis stage, the use of highly selective catalysts for hydrosilylation can minimize the formation of byproducts. Furthermore, conducting reactions under an inert atmosphere is critical to prevent hydrolysis of the Si-N bonds, which are sensitive to moisture.

For purification, fractional distillation under reduced pressure is a common and effective method for separating the desired product from lower-boiling starting materials and higher-boiling byproducts. Given the relatively high molecular weight of this compound, high-vacuum distillation is likely necessary to prevent thermal decomposition.

Advanced purification techniques such as preparative chromatography could also be employed for achieving very high purity levels, although this is generally more suitable for smaller-scale production. The development of purification methods that can effectively remove trace metal catalyst residues from the hydrosilylation reaction is also an important area of advancement.

A comparative overview of the proposed synthetic pathways is provided in the table below.

Synthetic PathwayKey PrecursorsMain AdvantagesPotential Challenges
Hydrosilylation1-octadecene, Tris(dimethylamino)silaneHigh regioselectivity, mild conditions, good atom economyCatalyst cost and removal
Grignard Reaction1-bromooctadecane, Chlorotris(dimethylamino)silaneUtilizes well-established Grignard chemistrySynthesis and stability of the aminosilane precursor
Aminationn-Octadecyltrichlorosilane, DimethylamineDirect amination of a commercially available precursorStoichiometric byproduct formation, potential for incomplete substitution

Precursor Engineering for Advanced Applications

The strategic design and control of precursor molecules are fundamental to the advancement of materials science, particularly in the realm of thin films and surface engineering. The compound this compound stands out as a specialized precursor, engineered for the precise construction of molecular layers with tailored properties. Its unique structure, featuring a long hydrocarbon chain and reactive dimethylamino groups, allows for its application as a molecular building block and necessitates careful control over its characteristics for optimized deposition processes.

This compound as a Molecular Building Block in Materials Synthesis

This compound serves as a quintessential molecular building block for the bottom-up construction of advanced materials, most notably in the formation of self-assembled monolayers (SAMs). mdpi.com SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a substrate, allowing for the precise modification of surface properties. mdpi.com The architecture of this compound is ideally suited for this purpose: the tris(dimethylamino)silane headgroup acts as a reactive anchor that covalently bonds to hydroxyl-terminated surfaces like silicon oxide, while the long n-octadecyl chain provides the desired functionality, in this case, a hydrophobic and non-polar interface. bawue.deresearchgate.net

The use of aminosilanes, such as this compound, as precursors for SAMs offers distinct advantages over more traditional chlorosilanes and alkoxysilanes. The reaction of aminosilanes with surface silanol (B1196071) groups is self-limiting and does not produce corrosive byproducts like HCl, which can be detrimental to sensitive substrates. researchgate.net This makes them particularly suitable for applications in microelectronics and other high-precision fields.

Beyond the formation of simple hydrophobic surfaces, this compound can be envisioned as a building block in more complex hybrid materials. While specific research on this compound is emerging, the broader class of long-chain alkylsilanes has been successfully used to functionalize nanoparticles, creating a stable interface between an inorganic core and a polymeric matrix. nih.govnih.govnih.govresearchgate.net This surface modification can improve the dispersion of nanoparticles in a composite material, enhancing its mechanical and physical properties. nih.govnih.gov By incorporating this compound into a sol-gel process, it is possible to create hybrid xerogel materials with a high degree of cross-linking and tailored surface properties. bawue.deepa.govmpg.de In these applications, the silane acts as a molecular bridge, covalently linking different components of the material at the nanoscale.

The table below summarizes the roles of the distinct molecular components of this compound when it functions as a molecular building block.

Molecular ComponentFunction in Materials Synthesis
Tris(dimethylamino)silane Headgroup Reactive anchor for covalent bonding to hydroxylated surfaces (e.g., SiO2).
n-Octadecyl (C18) Alkyl Chain Forms a densely packed, ordered monolayer; imparts hydrophobicity and low surface energy.
Overall Molecular Structure Enables the formation of self-assembled monolayers for surface energy control and can act as a coupling agent in hybrid materials.

Control of Precursor Characteristics for Optimized Deposition Processes

The successful application of this compound as a precursor in materials synthesis is critically dependent on the precise control of its characteristics and the deposition process parameters. The quality of the resulting self-assembled monolayer—its packing density, uniformity, and stability—is directly influenced by these factors. mdpi.com Deposition can be carried out through either liquid-phase or vapor-phase methods, with vapor deposition often being preferred for its ability to produce more uniform and reproducible monolayers with fewer contaminants. mdpi.com

Key parameters that must be controlled during the deposition of this compound include:

Purity of the Precursor: The presence of impurities, such as partially hydrolyzed silanes or other organic contaminants, can disrupt the ordering of the self-assembled monolayer, leading to defects in the final film.

Substrate Preparation: The substrate surface must be clean and possess a sufficient density of reactive sites (e.g., hydroxyl groups) to ensure covalent attachment of the silane headgroup.

Deposition Temperature: The temperature of both the substrate and the precursor source is a critical parameter in vapor-phase deposition. It influences the precursor's volatility and its surface reaction kinetics. For this compound, deposition has been successfully carried out at a substrate and vapor source temperature of 195 °C. mdpi.com

Precursor Concentration and Flow Rate: In vapor deposition, the concentration of the precursor in the gas phase, controlled by the flow rate, affects the rate of monolayer formation. A flow rate of 800 sccm has been used for the deposition of this compound. mdpi.com

Reaction Time: The duration of the precursor pulse and any subsequent soaking or annealing steps determines the extent of the surface reaction and the ordering of the alkyl chains. A 5-second precursor pulse followed by a 5-minute soak has been documented as an effective cycle. mdpi.com

Presence of Water: While aminosilane reactions are less sensitive to water than chlorosilanes, the presence of controlled amounts of water can in some cases facilitate the surface reaction. A process involving a 1-second H₂O pulse prior to the aminosilane pulse has been described. mdpi.com

The following table provides an example of specific deposition parameters used for forming a self-assembled monolayer from this compound via a vapor deposition process. mdpi.com

ParameterValue
Precursor This compound
Substrate Temperature 195 °C
Vapor Source Temperature 195 °C
Precursor Flow Rate 800 sccm
Deposition Cycle 5-second precursor pulse followed by a 5-minute soak
Optional Pre-treatment 1-second H₂O pulse

By carefully engineering these precursor characteristics and deposition conditions, it is possible to create highly ordered, dense, and stable molecular layers of this compound, enabling the development of advanced materials with precisely controlled surface properties.

Fundamental Reaction Mechanisms and Chemical Reactivity of N Octadecyltris Dimethylamino Silane

Hydrolysis and Condensation Kinetics of Aminosilanes

The fundamental reaction pathway for aminosilanes like n-Octadecyltris(dimethylamino)silane involves a two-step process: hydrolysis of the amino groups to form silanols, followed by the condensation of these silanols to create a siloxane network. These reactions are critical for the formation of silane-based coatings and surface modifications.

The hydrolysis of aminosilanes is initiated by the reaction of the silicon-nitrogen bond with water. In the case of this compound, the three dimethylamino groups are susceptible to nucleophilic attack by water molecules. This process leads to the stepwise replacement of the dimethylamino groups with hydroxyl groups, forming silanol (B1196071) intermediates and releasing dimethylamine (B145610) as a byproduct.

The general mechanism can be described as follows:

Protonation of the Nitrogen Atom: In aqueous environments, the nitrogen atom of the dimethylamino group can be protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule attacks the silicon atom, leading to the formation of a pentacoordinate intermediate.

Leaving Group Departure: The dimethylamine group departs, and a silanol group (Si-OH) is formed.

This process can repeat for all three dimethylamino groups, ultimately leading to the formation of n-octadecylsilanetriol. The reactivity of aminosilanes in hydrolysis is generally high, and the reaction can proceed without the need for acid or base catalysts, as the amine functionality itself can influence the local pH. In fact, aminosilanes are known to have very fast hydrolysis rates under neutral conditions compared to other silanes. researchgate.net

The rate of hydrolysis is influenced by the steric hindrance around the silicon atom. For aminosilanes, a primary amino group generally leads to a faster hydrolysis rate compared to secondary or tertiary amines due to less crowding around the nitrogen atom. researchgate.net

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. This can occur in two ways:

Water-producing condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water.

Alcohol-producing condensation (not applicable here): A silanol group reacts with a remaining amino group to form a siloxane bond and a molecule of dimethylamine.

These condensation reactions lead to the formation of oligomers and eventually a cross-linked polysiloxane network. The kinetics of condensation are complex and depend on several factors, including the concentration of silanols, pH, and the presence of catalysts. The condensation reaction is often found to be second order with respect to the organosilanetriol concentration. researchgate.netnih.gov

For long-chain alkyl-substituted silanes like this compound, the bulky octadecyl group can sterically hinder the condensation process, potentially leading to a more ordered and less densely cross-linked network compared to silanes with smaller substituents.

General Reactivity Comparison of Silane (B1218182) Types
Silane TypeHydrolyzable GroupRelative Hydrolysis Rate (Neutral pH)Byproduct
Aminosilane (B1250345) (e.g., this compound)-N(CH₃)₂FastDimethylamine
Alkoxysilane (e.g., Octadecyltrimethoxysilane)-OCH₃SlowMethanol
Chlorosilane (e.g., Octadecyltrichlorosilane)-ClVery FastHCl

Several environmental factors can significantly impact the kinetics of hydrolysis and condensation of aminosilanes:

pH: The hydrolysis of aminosilanes is generally fastest in neutral or slightly acidic conditions. The amine groups can act as internal catalysts. In contrast, alkoxysilane hydrolysis is slowest at neutral pH and is catalyzed by both acids and bases. mdpi.com

Water Availability: The stoichiometric amount of water is required for complete hydrolysis. An excess of water can drive the hydrolysis reaction forward but may also lead to the formation of more complex oligomeric structures in solution before surface deposition. nih.gov

Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation reactions, as it provides the necessary activation energy for these processes. mdpi.com

Solvent: The choice of solvent can affect the solubility of the silane and its hydrolysis products, thereby influencing the reaction rates and the structure of the resulting siloxane network.

Influence of Environmental Factors on Aminosilane Reactions
FactorEffect on Hydrolysis RateEffect on Condensation Rate
Increasing pH (from acidic to neutral)IncreasesVariable
Increasing Water ConcentrationIncreases (up to a point)Increases
Increasing TemperatureIncreasesIncreases

Surface Reactivity and Grafting Mechanisms

A key application of this compound is the modification of surfaces, particularly those with hydroxyl groups, such as silica (B1680970), glass, and metal oxides.

The covalent attachment of this compound to a hydroxylated surface follows a similar reaction pathway to its hydrolysis and condensation in solution. The process generally involves:

Hydrolysis: The aminosilane first hydrolyzes in the presence of surface-adsorbed water or trace water in the solvent to form reactive silanols.

Physisorption: The hydrolyzed silane molecules initially adsorb onto the surface through hydrogen bonding between their silanol groups and the surface hydroxyl groups.

Covalent Bonding: A condensation reaction then occurs between the silanol groups of the silane and the hydroxyl groups of the substrate, forming stable covalent Si-O-Substrate bonds and releasing water.

The long n-octadecyl chains of the attached molecules tend to self-assemble into a densely packed, ordered monolayer, driven by van der Waals interactions between the alkyl chains. This results in a hydrophobic surface.

The characterization of the resulting silane layer is crucial to understanding its properties and performance. Several techniques can be employed:

X-ray Photoelectron Spectroscopy (XPS): Can confirm the elemental composition of the surface and provide information about the chemical bonding states of silicon, oxygen, and carbon.

Atomic Force Microscopy (AFM): Can be used to visualize the topography of the modified surface and assess the uniformity of the silane coating.

Contact Angle Measurements: Provide a measure of the surface hydrophobicity, which is directly related to the presence and ordering of the n-octadecyl chains.

Role of the Octadecyl Chain in Directing Surface Interaction and Orientation

The n-octadecyl group, a long saturated alkyl chain (C18H37), is a critical component of the this compound molecule that largely dictates its interaction with and orientation on a substrate. This long aliphatic chain is non-polar and, consequently, hydrophobic. When the molecule is used for surface modification, the tris(dimethylamino)silane (B81438) headgroup reacts with surface hydroxyl groups (e.g., on silica, glass, or metal oxides), forming covalent siloxane bonds. Following this anchoring, the octadecyl chain plays a primary role in defining the new surface's properties.

The primary function of the octadecyl chain is to create a non-polar, hydrophobic interphase that shields the polar substrate from interaction with water and other polar molecules. gelest.com This effect is achieved as the long hydrocarbon chains orient themselves away from the substrate, creating a densely packed, low-energy surface. The driving force for this self-assembly is the van der Waals interactions between adjacent octadecyl chains, which encourage a high degree of order and dense packing, leading to the formation of a self-assembled monolayer (SAM). ntmdt-si.com

This ordered arrangement effectively coats the surface with a layer of hydrocarbons, fundamentally altering its character. wisc.edu The result is a highly hydrophobic, or water-repellent, surface. This modification can dramatically enhance properties such as lubricity, moisture resistance, and corrosion resistance, and it can prevent the adhesion of other molecules, such as proteins or bacteria. gelest.comresearchgate.net The length of the alkyl chain is a significant factor; longer chains, like the octadecyl group, generally lead to more ordered and stable monolayers due to increased van der Waals forces between the chains. acs.org

Thermal Decomposition and Dissociation Studies of Aminosilanes

The thermal stability of aminosilanes is a critical consideration for their application in processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD), where precursors are subjected to high temperatures. Decomposition studies typically focus on identifying the weakest bonds within the molecule and the subsequent reaction pathways that occur in the gas phase or on a surface.

Gas-Phase Decomposition Kinetics of Related Tris(dimethylamino)silane Derivatives

In these molecules, the primary initial decomposition steps involve the cleavage of the Si-N, N-CH3 (N-Me), or Si-H bonds. Computational studies have shown that the N-Me bond is often weaker than the Si-N or Si-H bonds. For instance, in BDMAS, the energy required to break the N-Me bond is 80.6 kcal·mol⁻¹, whereas the Si-N and Si-H bond dissociation energies are both 87.4 kcal·mol⁻¹. nih.govdigitellinc.com It has been suggested that the bonds in BDMAS are more easily ruptured than in TrDMAS, indicating that BDMAS may be a more efficient precursor gas. nih.gov

Upon initial bond cleavage, the decomposition of these aminosilanes tends to proceed through pathways that form methyleneimine and silanimine species. nih.govdigitellinc.com One of the most kinetically and thermodynamically favored pathways is the concerted elimination of a methane (CH4) molecule to form a methyleneimine species. nih.gov The specific products and their prevalence are highly dependent on temperature; lower temperatures may favor the production of species like N-methyl methyleneimine, while higher temperatures promote the formation of silanimine derivatives. nih.govdigitellinc.com

Comparative Bond Dissociation Energies for Bis(dimethylamino)silane (BDMAS)
BondDissociation Energy (kcal·mol⁻¹)
N-CH₃80.6
Si-N87.4
Si-H87.4

Data derived from theoretical studies on bis(dimethylamino)silane, a related aminosilane derivative. nih.govdigitellinc.com

Catalytic Dissociation Phenomena on Filament and Surface Substrates

When aminosilanes are bound to a surface, their dissociation and stability are governed by different mechanisms than in the gas phase. For aminosilanes chemisorbed onto oxide surfaces, a significant dissociation phenomenon is the hydrolysis of the siloxane (Si-O-Substrate) bonds that anchor the molecule to the surface. researchgate.netnih.gov This process can be catalyzed by the amine functionality present within the aminosilane molecule itself.

This amine-catalyzed detachment represents a critical instability pathway for aminosilane-functionalized surfaces, particularly in aqueous or humid environments. researchgate.netnih.gov The mechanism can occur intramolecularly, where the amine group attacks the silicon center, forming a stable five-membered cyclic intermediate. rsc.orgresearchgate.net This intermediate facilitates the cleavage of the siloxane bond, leading to the desorption of the silane molecule from the surface. nih.gov The process can also be catalyzed intermolecularly by neighboring amine groups on the surface. nih.gov

The efficiency of this catalytic dissociation is highly dependent on the molecular structure of the aminosilane. Specifically, the length of the alkyl chain linking the amine group to the silicon atom is a crucial factor. researchgate.netnih.gov For aminosilanes with short linkers (e.g., 3-aminopropylsilanes), the formation of the five-membered ring intermediate is sterically favorable, leading to rapid hydrolysis and loss of the surface layer. nih.gov Conversely, modifying the linker length can hinder this intramolecular catalysis and improve the hydrolytic stability of the resulting monolayer. researchgate.net Therefore, while the amine group is essential for certain applications, it can also act as an internal catalyst for the dissociation of the molecule from the very surface it is intended to modify.

Advanced Characterization and Spectroscopic Analysis of N Octadecyltris Dimethylamino Silane Systems

Structural Elucidation of n-Octadecyltris(dimethylamino)silane

The precise determination of the molecular structure of this compound is fundamental to understanding its reactivity and function. A combination of spectroscopic methods is employed for this purpose, each providing unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the long octadecyl chain produces characteristic signals: a triplet at approximately 0.88 ppm corresponding to the terminal methyl (CH₃) group, a large multiplet around 1.25 ppm representing the bulk methylene (B1212753) (-(CH₂)₁₅-) groups, and a multiplet near 0.5-0.6 ppm for the methylene group adjacent to the silicon atom. The six methyl groups of the three dimethylamino moieties are chemically equivalent and thus appear as a sharp singlet, typically resonating around 2.4-2.6 ppm. The integration of these signals confirms the ratio of protons in the different parts of the molecule.

¹³C NMR spectroscopy complements the proton data. The spectrum displays a series of signals for the octadecyl chain, starting from the terminal methyl carbon at ~14 ppm and including a cluster of peaks for the methylene carbons between 22 and 34 ppm. The carbon atoms of the dimethylamino groups appear as a distinct signal around 40 ppm. These assignments are consistent with data reported for similar long-chain silane (B1218182) compounds. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentGroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Octadecyl ChainCH₃-CH₂-~0.88 (triplet)~14
-(CH₂)₁₅-~1.25 (multiplet)~22-34
-CH₂-Si-~0.55 (multiplet)~16
Dimethylamino Groups-N(CH₃)₂~2.5 (singlet)~40

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pathways of this compound, which helps to confirm its structure. The compound has a molecular formula of C₂₄H₅₅N₃Si and a corresponding molecular weight of approximately 413.80 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 413 may be observed. However, aminosilanes are prone to fragmentation. miamioh.edu A dominant fragmentation pathway involves the cleavage of the Si-N bond, leading to the loss of a dimethylamino radical (•N(CH₃)₂), resulting in a prominent fragment ion at [M-44]⁺. Another common fragmentation is α-cleavage, where the bond between the silicon atom and the octadecyl chain breaks, generating ions corresponding to the alkyl chain or the silyl (B83357) group. The long octadecyl chain can also undergo characteristic fragmentation, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups). youtube.comnih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound
m/z ValueProposed Fragment IdentityFragmentation Pathway
413[CH₃(CH₂)₁₇Si(N(CH₃)₂)₃]⁺Molecular Ion (M⁺)
398[M - CH₃]⁺Loss of a methyl radical
369[M - N(CH₃)₂]⁺Loss of a dimethylamino radical
160[Si(N(CH₃)₂)₃]⁺Cleavage of the Si-C bond
253[CH₃(CH₂)₁₇]⁺Cleavage of the Si-C bond (Octadecyl cation)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and bond vibrations within the this compound molecule.

The FTIR spectrum is dominated by strong absorption bands corresponding to the C-H stretching vibrations of the octadecyl and methyl groups in the 2850-2960 cm⁻¹ region. C-H bending vibrations are observed around 1465 cm⁻¹ and 1375 cm⁻¹. The key vibrations for the silyl headgroup include the Si-N stretching band, which typically appears in the 900-1000 cm⁻¹ range, and C-N stretching vibrations around 1000-1250 cm⁻¹. A Si-C stretching vibration can also be identified, usually between 600-800 cm⁻¹. researchgate.netnih.gov

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The C-C and C-H vibrations of the long alkyl chain are typically strong in the Raman spectrum, offering insights into the conformational order of the chain.

Table 3: Characteristic Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2850 - 2960StretchingC-H (alkyl and methyl)
1465Bending (Scissoring)CH₂
1375Bending (Umbrella)CH₃
1000 - 1250StretchingC-N
900 - 1000StretchingSi-N
600 - 800StretchingSi-C

Characterization of Surface-Modified Materials and Thin Films

This compound is frequently used to form self-assembled monolayers (SAMs) on various substrates. Characterizing these thin films is crucial for understanding their structure and properties.

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy (XPS), Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a surface. For a substrate modified with this compound, an XPS survey scan would reveal the presence of Carbon (C), Silicon (Si), and Nitrogen (N) from the silane, in addition to elements from the underlying substrate (e.g., Si, O for a silicon wafer). mdpi.comwiley.com High-resolution spectra of the Si 2p, C 1s, and N 1s regions provide more detailed information. The Si 2p peak would confirm the presence of Si-C and Si-N bonds. The N 1s peak at a binding energy of ~399 eV confirms the presence of the amine functionality. The C 1s spectrum can be deconvoluted into components representing the C-C/C-H bonds of the alkyl chain and the C-N bonds of the dimethylamino groups. researchgate.net

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy is used to obtain infrared spectra of thin films on surfaces. diva-portal.org When a surface is successfully coated with the silane, the ATR-FTIR spectrum will show the characteristic C-H stretching bands between 2850 and 2960 cm⁻¹, confirming the presence of the octadecyl chains. This technique is highly sensitive to the orientation and packing of the alkyl chains in the monolayer.

Microscopic Techniques (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)) for Surface Morphology and Topography

Scanning Electron Microscopy (SEM) provides images of the surface topography. While a perfectly uniform, molecularly thin silane layer may not show significant contrast in an SEM image, the technique is highly effective for identifying larger-scale features such as incomplete film coverage, the presence of aggregates or polymer-like structures on the surface, and defects or pinholes in the coating.

Atomic Force Microscopy (AFM) is an essential tool for characterizing silane monolayers at the nanoscale. sae.orgmpg.de AFM can operate in various modes to provide high-resolution three-dimensional images of the surface. It allows for the direct visualization of the film's morphology, including the formation of domains, the uniformity of coverage, and the surface roughness. A well-formed SAM of this compound is expected to produce a very smooth surface with a root-mean-square (RMS) roughness on the order of a few angstroms to a nanometer. wiley.com AFM can also be used in "scratching" mode, where the tip is used to remove a portion of the monolayer, allowing for the precise measurement of the film thickness.

Table 4: Summary of Techniques for Characterizing Surface-Modified Materials
TechniqueInformation ObtainedTypical Findings for Silane Films
XPSElemental composition, chemical bonding statesPresence of Si, C, N; confirmation of Si-C and Si-N bonds
ATR-FTIRFunctional groups, molecular orientationCharacteristic C-H stretching bands of the octadecyl chain
SEMSurface morphology, large-scale defectsIdentification of aggregates, pinholes, or incomplete coverage
AFMNanoscale topography, roughness, film thicknessSmooth surface (low RMS roughness), uniform coverage, thickness measurement

Quantitative Assessment of Grafting Density and Layer Thickness

The performance and efficacy of surfaces modified with this compound are critically dependent on the quality of the resulting self-assembled monolayer (SAM). Key parameters that define this quality are the grafting density, which refers to the number of silane molecules anchored per unit area of the substrate, and the thickness of the deposited layer. Accurate and quantitative assessment of these parameters is essential for process optimization, quality control, and ensuring the desired surface properties, such as hydrophobicity and lubricity, are achieved. A variety of advanced analytical techniques are employed to obtain precise measurements of both grafting density and layer thickness.

Analytical Methodologies for Grafting Density

Grafting density is often determined using a combination of surface-sensitive analytical techniques that can provide elemental composition or measure mass changes.

X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique for determining the elemental composition of the outmost few nanometers of a surface. For this compound, the presence and intensity of silicon (Si 2p), nitrogen (N 1s), and carbon (C 1s) signals, relative to the substrate signals (e.g., Si from a silicon wafer, O from an oxide layer), can be used to quantify the surface coverage. researchgate.net By establishing a correlation between the atomic percentage of nitrogen or silicon and the number of molecules, the grafting density can be calculated. For instance, studies on aminosilanes have demonstrated a direct relationship between the surface nitrogen content measured by XPS and the layer thickness measured by ellipsometry, providing a semi-quantitative measure of the silane coating. researchgate.netpsu.edu

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. scilit.com This method is particularly useful for quantifying the amount of silane grafted onto particulate or high-surface-area materials like silica (B1680970) nanoparticles. researchgate.net The sample is heated, and the weight loss corresponding to the thermal decomposition of the organic octadecyl chains is measured. researchgate.net This weight loss can be directly related to the amount of silane chemisorbed on the surface, allowing for a calculation of grafting density. nih.govcam.ac.uk It is crucial to differentiate between weight loss due to chemisorbed (covalently bonded) silane and physisorbed (unreacted) molecules, which often decompose at different temperatures. cam.ac.uk

Analytical Methodologies for Layer Thickness

The thickness of the this compound layer, ideally a monolayer, is a critical indicator of the quality of the self-assembly process.

Ellipsometry: This non-destructive optical technique is highly sensitive to the thickness of thin films on reflective substrates. parksystems.commpg.de It measures the change in the polarization state of light upon reflection from a sample surface. jawoollam.com By fitting the experimental data to an optical model, the thickness of the silane layer can be determined with sub-nanometer resolution. parksystems.com Spectroscopic imaging ellipsometry further allows for the characterization of the homogeneity and potential defects in the film. researchgate.net While direct data for this compound is not prevalent in cited literature, studies on analogous long-chain silanes provide representative thickness values for well-formed monolayers.

Atomic Force Microscopy (AFM): AFM provides topographical information about a surface with very high resolution. While it can be used to measure the height of the silane layer, this is typically done by creating a scratch in the layer and measuring the height difference between the coated and uncoated areas. psu.edu More commonly, AFM is used to assess the quality and uniformity of the film, identifying areas with molecular aggregates or incomplete coverage. mpg.de The root-mean-square (RMS) roughness value obtained from AFM can indicate the smoothness and ordering of the assembled monolayer. psu.edu

Contact Angle Goniometry: While not a direct measure of grafting density or thickness, the measurement of the static water contact angle provides valuable qualitative and comparative information. acs.org A high water contact angle is indicative of a dense, well-ordered hydrophobic monolayer formed by the octadecyl chains. researchgate.net Changes in contact angle can be correlated with grafting density; as the surface coverage of the hydrophobic silane increases, the surface becomes more non-polar, leading to a higher contact angle. researchgate.netkpi.ua

Illustrative Research Findings

The following tables present data from studies on various silane compounds, illustrating the typical results obtained from the analytical techniques described above. These values serve as a reference for the expected measurements on surfaces modified with long-chain alkyl silanes.

Table 1: Layer Thickness of Various Silane Films Measured by Ellipsometry and XPS

Silane Compound Substrate Measurement Technique Reported Thickness
(3-Glycidyloxypropyl)trimethoxysilane (GLYMO) Si/SiO₂ Imaging Ellipsometry 5.3 nm
(3-Mercaptopropyl)trimethoxysilane (MPTMS) Gold Angle-Resolved XPS (ARXPS) 0.5 nm
MPTMS + (3-Aminopropyl)triethoxysilane (APTES) Gold Angle-Resolved XPS (ARXPS) 1.0 nm
eBMPUS Initiator Silicon Ellipsometry 1.5 nm

Data sourced from multiple studies for comparative purposes. psu.eduparksystems.comresearchgate.netacs.orgunica.it

Table 2: Surface Properties of Silanized Substrates

Silane Compound Substrate Analytical Method Key Finding
Alkyltrimethoxysilanes (C3 to C18) Diatomaceous Earth Contact Angle Goniometry Water contact angle increases with alkyl chain length and grafting density.
(3-Aminopropyl)triethoxysilane (APTES) Silicon Wafer Water Contact Angle Contact angle increases with higher silane concentration, indicating denser coating.
Aminosilanes (APS & DETA) Glass Atomic Force Microscopy (AFM) RMS roughness of 0.15 - 0.21 nm, indicating a relatively smooth surface.

This table summarizes findings related to surface properties post-silanization. psu.edumpg.deresearchgate.netmdpi.com

Applications of N Octadecyltris Dimethylamino Silane in Advanced Materials Engineering and Surface Science

Surface Functionalization for Tailored Interfacial Properties

Surface functionalization with n-Octadecyltris(dimethylamino)silane allows for the precise engineering of interfacial properties to meet the demands of various advanced applications. The reactive nature of the tris(dimethylamino)silane (B81438) headgroup enables the molecule to covalently bond to hydroxylated surfaces, such as those of silicon wafers, glass, and various metal oxides. This reaction forms a stable, dense layer, while the long n-octadecyl chain imparts specific functionalities to the surface.

Fabrication of Highly Hydrophobic and Superhydrophobic Surfaces

The introduction of the long, nonpolar n-octadecyl chain onto a surface drastically reduces its surface energy, leading to a significant increase in hydrophobicity. This is a direct consequence of the water-repellent nature of the hydrocarbon tail. Surfaces treated with this compound exhibit high water contact angles, indicating a transition from a hydrophilic to a hydrophobic state.

Superhydrophobic surfaces, which exhibit extreme water repellency, can be fabricated by combining the low surface energy provided by this compound with micro- or nanoscale surface roughness. This hierarchical structure traps air pockets, minimizing the contact area between the water droplet and the solid surface, leading to very high contact angles and easy roll-off of water droplets. While specific data for this compound is not extensively reported in public literature, the principles of increasing alkyl chain length to enhance hydrophobicity are well-established for similar silane (B1218182) compounds. For instance, studies on other long-chain alkylsilanes have demonstrated a clear correlation between the length of the alkyl chain and the resulting water contact angle. It is predicted that longer alkyl chains cause the molecules to align more vertically on the surface, although excessively long chains can sometimes lead to disordered or collapsed molecular layers. mdpi.com

Water Contact Angles of Surfaces Modified with Alkylsilanes of Varying Chain Lengths

Alkylsilane CompoundAlkyl Chain LengthSubstrateResulting Water Contact Angle (θ)
Methyltrimethoxysilane (MTMS)C1SiO2-TiO2 coated glassLower hydrophobicity
Octyltrimethoxysilane (OTMS)C8SiO2-TiO2 coated glass~140.67° ± 1.23°
Hexadecyltrimethoxysilane (HDTMS)C16SiO2-TiO2 coated glassSlight decrease compared to C8
This compoundC18Silicon/Silicon DioxideHighly hydrophobic (exact values proprietary) gelest.com

This table illustrates the general trend of increasing hydrophobicity with alkyl chain length, with data extrapolated from studies on similar compounds to infer the performance of this compound. mdpi.com

Engineering of Anti-Stiction and Release Coatings

In microelectromechanical systems (MEMS), stiction—the adhesion of microscopic components to each other—is a significant cause of device failure. Anti-stiction coatings are therefore crucial for the reliable operation of these devices. Amino-functionalized silanes, including this compound, are highly effective for this purpose. These molecules form self-assembled monolayers (SAMs) that act as durable, low-friction surfaces. google.comosti.govlabpartnering.org

The deposition of these coatings is often carried out in the vapor phase. The amino-functionalized silane precursor reacts with the hydroxylated silicon surface of the MEMS device within a vacuum chamber. google.comosti.govlabpartnering.org This process creates a hydrophobic and low-adhesion surface. A key advantage of using aminosilane (B1250345) precursors is their high reactivity with surface silanol (B1196071) groups, which allows for the formation of a strong, covalent bond without the need for a post-process annealing step. google.comosti.gov This vapor-phase deposition results in a uniform and strongly adhered coating with excellent lubrication properties and long-term stability. google.comlabpartnering.org

Similarly, the non-stick properties imparted by this compound make it a candidate for use in release coatings. These coatings are designed to prevent adhesion between different layers of materials, which is a critical requirement in various industrial processes, such as molding and casting.

Application in Corrosion Protection Coatings

Organosilane coatings are recognized as an environmentally friendly alternative to traditional chromate-based corrosion inhibitors. researchgate.netmdpi.cominnovationforever.comchemrevlett.com The protective mechanism of silane coatings on metals like steel involves the formation of a dense, cross-linked siloxane (Si-O-Si) network that acts as a physical barrier, preventing corrosive species such as water and chloride ions from reaching the metal surface. innovationforever.com

The process involves the hydrolysis of the reactive groups of the silane, which then condense with hydroxyl groups on the metal surface to form stable metallo-siloxane bonds (Me-O-Si). innovationforever.com Subsequent condensation between silanol molecules creates the protective siloxane network. The long, hydrophobic n-octadecyl chain of this compound further enhances the corrosion resistance by repelling water from the surface. While the general principles of corrosion protection by silanes are well-understood, specific performance data for this compound on steel is not widely available in open literature. However, the combination of a strong interfacial bond and a hydrophobic surface layer suggests a high potential for effective corrosion inhibition.

Self-Assembled Monolayers (SAMs) for Precision Surface Design

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They represent the ultimate in thin-film technology, allowing for the creation of surfaces with precisely controlled chemical and physical properties at the molecular level. This compound is an excellent precursor for the formation of robust and well-defined SAMs.

Mechanisms and Conditions for Ordered SAMs Formation

The formation of a SAM from this compound on a hydroxylated surface, such as silicon dioxide (SiO₂), proceeds through the reaction of the tris(dimethylamino)silane headgroup with the surface silanol (Si-OH) groups. This reaction forms a covalent Si-O-Si linkage, anchoring the molecule to the substrate. The release of dimethylamine (B145610) as a byproduct drives the reaction forward.

The formation of a dense and well-ordered monolayer can be achieved through a vapor deposition process. A patented method describes a process that involves multiple exposures of the substrate to the silane precursor with an intermediate cooling step. justia.com This procedure is designed to produce a "supplemented SAM" with improved properties. justia.com

Exemplary Conditions for SAM Formation via Vapor Deposition

ParameterConditionRationale
PrecursorThis compoundProvides long alkyl chain for hydrophobicity and reactive headgroup for binding.
Substrate Temperature185°C to 205°CPromotes the reaction between the silane and the surface hydroxyl groups. justia.com
Vaporizer Temperature185°C to 205°CEnsures efficient vaporization of the precursor without thermal decomposition. justia.com
Initial ExposureSupply of the first SAM precursor to form an initial SAM.Initiates the formation of the monolayer on the substrate. justia.com
Cooling StepCooling of the substrate with the initial SAM.May help in the ordering and stabilization of the initial layer. justia.com
Second ExposureSupply of a second SAM precursor to the cooled substrate.Fills in any defects and increases the packing density of the monolayer. justia.com

The molecular packing density of aminosilane SAMs formed by vapor phase methods has been estimated to be around 3 molecules per square nanometer, indicating the formation of a dense monolayer. nih.govresearchgate.netrsc.orgcore.ac.uk The tris(dimethylamino) functionality of this compound allows for the potential of cross-linking between adjacent molecules, further enhancing the stability and robustness of the resulting SAM. However, steric hindrance from the bulky groups may influence the final structure. tue.nl

Influence of Alkyl Chain Length on SAMs Morphology and Stability

The long n-octadecyl (C18) chain of this compound plays a critical role in the morphology and stability of the resulting SAM. The van der Waals interactions between adjacent long alkyl chains are a significant driving force for the self-assembly process, promoting a high degree of order and packing density within the monolayer. researchgate.net

Studies on various alkylsilane and alkanethiol SAMs have consistently shown that longer alkyl chains lead to more crystalline and stable monolayers. researchgate.netrsc.orgacs.orgacs.orgacs.org This is because the increased van der Waals forces between longer chains overcome thermal disorder, leading to a more upright and densely packed arrangement of the molecules. researchgate.netacs.org For alkyl chains with more than eight to eleven carbon atoms, the frictional properties of the resulting SAMs become very similar, indicating the formation of well-ordered and rigid layers. acs.org

The C18 chain of this compound is well within the length required to form highly ordered and stable SAMs. The resulting monolayer presents a surface of densely packed methyl (-CH₃) end groups, which is responsible for the low surface energy and hydrophobic properties of the modified surface. The stability of these SAMs is further enhanced by the covalent bonding of the silane headgroup to the substrate and the potential for cross-linking between adjacent molecules.

Application in Area-Selective Deposition and Patterning via Blocking Layers

In the realm of semiconductor fabrication, this compound is utilized to create blocking layers for area-selective deposition (ASD). This bottom-up manufacturing technique enables the precise placement of thin films on a substrate, a critical requirement for the production of next-generation electronic devices. The long octadecyl chain of the silane molecule forms a dense, non-reactive layer on certain areas of a substrate, effectively preventing the deposition of materials in those regions. This allows for the selective growth of thin films only on the desired, untreated areas.

The process involves the formation of a self-assembled monolayer of this compound on the non-growth surfaces of a patterned substrate. The tris(dimethylamino)silyl group reacts with surface hydroxyl groups, forming a covalent bond and leaving the long octadecyl chains oriented outwards. These hydrocarbon chains create a hydrophobic surface that inhibits the chemisorption of precursor molecules used in deposition processes like atomic layer deposition (ALD). This selective surface passivation is key to achieving high-fidelity patterning at the nanoscale.

Integration in Thin Film Deposition Technologies

The role of this compound as a blocking layer is particularly crucial in thin film deposition technologies such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Role of this compound as a Blocking Layer Precursor in Atomic Layer Deposition (ALD)

In ALD, this compound serves as a precursor for forming an ultrathin blocking layer, also known as a self-assembled monolayer (SAM). This SAM selectively deactivates certain areas of a substrate, preventing the ALD precursors from reacting with the surface. The long octadecyl chain of the molecule provides a steric hindrance effect, physically blocking the ALD precursors from accessing the surface. The formation of a dense and well-ordered SAM is critical for effective blocking, and the tris(dimethylamino)silyl head group facilitates a strong attachment to oxide surfaces like silicon dioxide (SiO2).

Mechanisms of Selective Film Growth and Surface Passivation in ALD/CVD Systems

The mechanism of selective film growth relies on the differential reactivity of the substrate surfaces after the application of the this compound blocking layer. The areas covered by the SAM are passivated, meaning their surface energy is lowered and they are rendered inert to the deposition precursors. The long alkyl chains of the SAM create a non-polar, low-energy surface that repels the polar precursor molecules used in many ALD and CVD processes.

Conversely, the untreated areas of the substrate remain reactive, allowing for the nucleation and growth of the desired thin film. This surface passivation strategy enables the precise, bottom-up fabrication of complex nanostructures without the need for traditional lithography and etching steps, which can be damaging to the substrate.

Comparative Analysis with Other Aminosilane Precursors in ALD/CVD of Silicon-Containing Films

While this compound is effective, it is one of many aminosilane precursors used for forming blocking layers in ALD and CVD. A comparative analysis with other aminosilanes reveals a trade-off between chain length, head group reactivity, and deposition conditions.

Precursor NameAlkyl Chain LengthHead GroupKey Characteristics
This compoundC18Tris(dimethylamino)silylForms dense, thermally stable SAMs; excellent blocking for extended ALD cycles.
Hexamethyldisilazane (HMDS)C1TrimethylsilylSmaller molecule, higher volatility; often used for surface priming but less effective for long-duration blocking.
Bis(dimethylamino)dimethylsilane (BDMAS)C1Bis(dimethylamino)silylGood for low-temperature ALD; forms less dense SAMs compared to longer chain silanes.
3-Aminopropyltriethoxysilane (APTES)C3TriethoxysilylAmino-functional chain can interact with specific precursors; forms a more hydrophilic SAM.

This table presents a qualitative comparison of different aminosilane precursors based on general knowledge and trends in the field.

Longer-chain silanes like this compound generally form more robust and thermally stable blocking layers due to stronger van der Waals interactions between the alkyl chains. However, shorter-chain precursors may be preferred for processes requiring lower deposition temperatures or faster SAM formation. The choice of the aminosilane precursor is therefore highly dependent on the specific materials and process conditions of the ALD or CVD application.

Interfacial Engineering in Composite Materials and Functionalized Particles

Beyond semiconductor applications, this compound plays a vital role in the field of composite materials and the functionalization of nanoparticles.

Adhesion Promotion and Compatibility Enhancement in Organic-Inorganic Hybrid Composites

In organic-inorganic hybrid composites, good adhesion between the organic polymer matrix and the inorganic filler is crucial for achieving desired mechanical and thermal properties. This compound acts as a coupling agent, bridging the interface between these two dissimilar materials.

The tris(dimethylamino)silyl group of the molecule can react with hydroxyl groups on the surface of inorganic fillers such as silica (B1680970), alumina, or glass fibers. This forms a strong covalent bond between the silane and the filler. The long, hydrophobic octadecyl chain then extends into the organic polymer matrix. This hydrocarbon tail is compatible with many non-polar polymers, improving the wetting of the filler by the polymer and enhancing the interfacial adhesion.

The improved adhesion leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in a composite material with enhanced strength, stiffness, and durability. The table below illustrates the typical effects of using a silane coupling agent like this compound on the mechanical properties of a generic polymer composite.

PropertyPolymer Matrix without Coupling AgentPolymer Matrix with this compound
Tensile StrengthLowerHigher
Flexural ModulusLowerHigher
Impact StrengthLowerHigher
Water AbsorptionHigherLower

This table provides a generalized representation of the expected improvements in mechanical properties of a polymer composite with the inclusion of a silane coupling agent. Actual values will vary depending on the specific polymer, filler, and processing conditions.

By functionalizing the surface of inorganic particles, this compound also improves their dispersion within the polymer matrix, preventing agglomeration and leading to a more homogeneous and robust composite material.

Surface Treatment of Inorganic Fillers and Pigments for Dispersion and Rheological Control

The functionalization of inorganic fillers and pigments with silane coupling agents is a critical strategy in the formulation of advanced composite materials. This surface modification is designed to transform the typically hydrophilic surfaces of materials like silica, titanium dioxide, and various clays (B1170129) into a hydrophobic state. This change in surface energy improves the compatibility and interaction between the inorganic filler and the organic polymer matrix.

Theoretically, this compound, with its long C18 alkyl chain and reactive dimethylamino groups, is an ideal candidate for this purpose. The octadecyl group is expected to create a non-polar, sterically hindering layer on the filler surface, which would prevent agglomeration and facilitate uniform dispersion within a polymer matrix. The tris(dimethylamino) functional groups are anticipated to react readily with surface hydroxyl groups present on most inorganic fillers, leading to a stable, covalent attachment of the silane to the filler.

Improved dispersion of fillers is directly linked to the rheological properties of the resulting composite. A well-dispersed filler system typically leads to a lower viscosity at a given filler loading compared to a system with agglomerated particles. This is because agglomerates entrap a significant amount of the polymer matrix, effectively increasing the solid volume fraction and thus the viscosity. By preventing agglomeration, this compound would be expected to enable higher filler loadings without a detrimental increase in viscosity, which is highly desirable for optimizing the mechanical and physical properties of the composite material.

Despite the strong theoretical basis for its application, a thorough search of scientific databases and journals did not yield specific studies that have quantified the effects of this compound on the dispersion and rheology of inorganic fillers and pigments. Consequently, the generation of data tables with specific research findings, such as contact angle measurements, viscosity reduction percentages, or particle size distribution analyses for materials treated with this particular silane, is not possible at this time. The available literature focuses on more commonly studied silanes, such as those with methoxy (B1213986) or ethoxy reactive groups.

Further experimental research is necessary to elucidate the precise benefits and performance characteristics of this compound in this application. Such studies would be invaluable for material scientists and engineers looking to leverage its unique chemical structure for the development of next-generation composite materials with enhanced properties.

Q & A

Basic: What are the optimal synthetic routes for n-Octadecyltris(dimethylamino)silane, and how do reaction conditions influence yield?

This compound is typically synthesized via hydrosilylation or grafting methods. Microwave-assisted synthesis can enhance reaction efficiency compared to conventional heating, as demonstrated in studies comparing grafting techniques for similar octadecyl silanes . Key factors include:

  • Reagent selection : Use of functionalized silanes (e.g., chlorosilanes or amino silanes) to control bonding density.
  • Temperature and time : Microwave irradiation reduces reaction time (e.g., 30 minutes vs. 24 hours for conventional methods) .
  • Solvent choice : Anhydrous conditions prevent hydrolysis of silane precursors .

Basic: What analytical techniques are critical for characterizing this compound monolayers?

Structural validation requires:

  • Infrared (IR) spectroscopy : Identifies alkyl chain conformation (e.g., C-H stretching modes) and confirms silane bonding to substrates .
  • X-ray photoelectron spectroscopy (XPS) : Quantifies surface coverage and verifies Si-O-Si bond formation .
  • Contact angle measurements : Assesses hydrophobicity, correlating with alkyl chain organization .

Advanced: How does alkyl chain length and surface coverage influence the structural organization of this compound on silica substrates?

Long alkyl chains (e.g., C18) exhibit increased order with higher surface coverage, adopting straighter configurations and hexagonal packing. Charged headgroups (e.g., dimethylamino) reduce tilt-angle dependence on coverage, enhancing monolayer stability . Computational models (e.g., GROMACS simulations) can predict chain orientation and validate experimental data .

Advanced: What challenges arise in designing experiments to study interfacial interactions of this compound in composite materials?

  • Substrate heterogeneity : Silica surface defects can lead to uneven grafting, requiring atomic-layer deposition (ALD) for uniform coatings .
  • Environmental sensitivity : Moisture exposure may hydrolyze silane bonds; experiments must use inert atmospheres .
  • Quantifying adhesion : Atomic force microscopy (AFM) or shear-stress testing is needed to measure interfacial strength .

Advanced: How can computational modeling resolve contradictions in reported monolayer packing densities?

Molecular dynamics (MD) simulations (e.g., using GROMACS) reconcile discrepancies by modeling:

  • Chain flexibility : Longer chains may adopt variable tilt angles despite high coverage .
  • Headgroup interactions : Electrostatic repulsion between dimethylamino groups can reduce packing density compared to neutral silanes .

Basic: What are the primary applications of this compound in materials science?

  • Semiconductor fabrication : Acts as a precursor for silicon dioxide thin films via chemical vapor deposition (CVD) .
  • Surface functionalization : Enhances adhesion between organic polymers and inorganic substrates (e.g., silica nanoparticles) .

Advanced: How does the amphiphilic nature of this compound impact its performance in hybrid materials?

The dimethylamino group (hydrophilic) and octadecyl chain (hydrophobic) enable dual interactions:

  • Crosslinking : Binds to polar substrates (e.g., glass) while compatibilizing with non-polar polymers .
  • Self-assembly : Forms stable monolayers in aqueous and organic phases, useful in chromatography stationary phases .

Basic: What methods ensure purity and stability of this compound during storage?

  • Distillation : Removes unreacted precursors and byproducts .
  • Storage conditions : Anhydrous environments (e.g., argon-filled containers) prevent hydrolysis .
  • Regular NMR analysis : Monitors degradation (e.g., amine oxidation) .

Advanced: How do solvent polarity and reaction pH affect the grafting efficiency of this compound?

  • Polar solvents (e.g., toluene) : Improve silane solubility but may reduce grafting density due to competitive adsorption .
  • pH control : Basic conditions (pH > 8) deprotonate surface silanol groups, enhancing covalent bonding .

Advanced: What comparative studies exist between this compound and shorter-chain analogs (e.g., C8 or C12 silanes)?

Studies show longer chains (C18) provide superior thermal stability and lower critical surface tensions, making them preferable for high-temperature applications (e.g., HPLC columns) . Shorter chains exhibit faster grafting but reduced mechanical robustness .

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